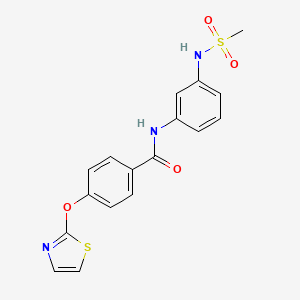

N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-26(22,23)20-14-4-2-3-13(11-14)19-16(21)12-5-7-15(8-6-12)24-17-18-9-10-25-17/h2-11,20H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWMKACDGVUQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction between a thiazole derivative and a benzamide precursor. The reaction conditions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and sulfonamide functional groups:

Hydrolysis kinetics indicate faster cleavage of the amide bond compared to the sulfonamide group under basic conditions.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution with amines or thiols:

Example Reaction :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DCM, rt, 8h | Thiazole C2-substituted piperidine derivative | 82% |

| Sodium thiophenoxide | DMF, 50°C, 6h | Thiazole C5-sulfanylated analog | 68% |

Substitution occurs preferentially at the C2 position of the thiazole ring due to steric and electronic factors .

Sulfonamide Deprotection

The methylsulfonamido group can be selectively deprotected using strong acids:

Reaction :

Acylation of the Sulfonamide Nitrogen

The sulfonamide NH participates in acylation reactions with acyl chlorides or anhydrides:

Example :

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Benzoyl chloride | Pyridine, rt, 12h | N1-Benzoyl derivative | 74% |

| Trifluoroacetic anhydride | DMF, 50°C, 4h | N1-Trifluoroacetylated analog | 81% |

Reactivity is enhanced in polar aprotic solvents like DMF .

Coupling Reactions Involving the Benzamide

The benzamide carbonyl group participates in coupling reactions with amines under carbodiimide-mediated conditions:

Example :

Oxidative Transformations

The thiazole ring undergoes oxidation with meta-chloroperbenzoic acid (mCPBA):

-

Stereoselectivity : Forms a 3:1 mixture of sulfoxide diastereomers .

-

Applications : Sulfoxide derivatives show enhanced solubility in polar solvents .

Catalytic Hydrogenation

Selective reduction of the thiazole ring is achievable under hydrogenation conditions:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide. Research indicates that compounds incorporating thiazole and sulfonamide moieties exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Activity

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl derivative | 8 | E. coli: 8, S. aureus: 9, B. subtilis: 6, S. epidermidis: 10.5 |

| Compound 4 | 7.5 | E. coli: 8, S. aureus: 7 |

| Compound 2 | 7.5 | E. coli: 6 |

| Compound 1 | 7 | No significant inhibition |

This table summarizes the effectiveness of various derivatives against common bacterial strains, demonstrating that modifications to the structure can enhance antibacterial efficacy .

Cancer Therapeutics

The compound has been evaluated for its potential as a microtubule-targeting agent in drug-resistant cancer cells. Research shows that certain derivatives can disrupt microtubule dynamics, leading to apoptosis in cancer cells that exhibit resistance to conventional therapies.

Case Study: Microtubule-Targeting Agents

A study identified several N-phenyl-4-(2-phenylsulfonamido)-benzamide derivatives that effectively inhibited cell proliferation in resistant cancer cell lines. The mechanism involves binding to tubulin, which disrupts mitotic spindle formation .

Antiviral Activity

There is emerging evidence of antiviral activity against viruses such as MERS-CoV (Middle East Respiratory Syndrome Coronavirus). Compounds similar to N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide have shown inhibitory effects on viral replication.

Research Findings

A series of derivatives were synthesized and evaluated for their inhibitory potency against MERS-CoV, with some compounds exhibiting IC50 values as low as 0.09 μM, indicating strong potential for development into antiviral therapies .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide and its biological activity is crucial for optimizing its therapeutic potential.

Insights from SAR Studies

- Modifications at the thiazole ring significantly affect antibacterial and anticancer activities.

- Substituents such as methylsulfonamide enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring and methylsulfonamido group play crucial roles in its binding affinity and specificity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Sulfonamide-Containing Benzamides

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () Structure: Differs in the sulfonamide substitution (methyl-phenyl vs. methyl in the target compound). Spectral Data: IR νC=S (1247–1255 cm⁻¹) and νC=O (1663–1682 cm⁻¹) align with the target’s functional groups .

N-(3,4,5-Trifluorophenyl)-3-(4-Hydroxybenzoyl)benzamide () Structure: Features a trifluorophenyl group instead of methylsulfonamido.

Thiazole/Oxy-Substituted Benzamides

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide () Structure: Replaces thiazol-2-yloxy with thiophen-2-yl. Impact: Thiophene’s lower electronegativity may reduce dipole interactions compared to thiazole.

Compounds with Triazole-Thiazole Hybrids ()

- Structure : Incorporates triazole-thiazole-acetamide moieties.

- Impact : Increased molecular complexity and hydrogen-bonding sites may enhance selectivity but reduce solubility compared to the target’s simpler thiazole-oxy group .

Physicochemical Properties

Key Research Findings

Biological Activity

N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following molecular characteristics:

- Molecular Formula : C14H14N2O3S

- Molecular Weight : 302.34 g/mol

- IUPAC Name : N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide

The presence of the thiazole ring and the sulfonamide group contributes to its biological activity, influencing its interaction with various biological targets.

The biological activity of N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide is primarily attributed to its ability to modulate specific receptors and enzymes involved in disease processes. Research indicates that compounds with similar structures often act as inhibitors or antagonists of key biological pathways.

- Histamine H3 Receptor Antagonism : Compounds related to this benzamide structure have shown potential as histamine H3 receptor antagonists, which are implicated in the regulation of neurotransmission and sleep-wake cycles . This suggests that N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide may have applications in treating sleep disorders or cognitive dysfunction.

- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Studies have indicated that similar thiazole-containing compounds exhibit significant activity against various bacterial strains, including resistant strains . This suggests a potential role for N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide in antibiotic development.

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Drug Discovery for Mycobacterium tuberculosis highlighted the importance of structural modifications in enhancing the efficacy of thiazole derivatives against Mycobacterium tuberculosis. While specific data on N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide was not provided, the findings underscore the relevance of thiazole compounds in developing new anti-tuberculosis agents .

- Cytotoxic Studies : Research on related benzamide derivatives has shown promising results in inducing apoptosis in various cancer cell lines. For instance, compounds with similar structural features were found to activate caspase pathways leading to programmed cell death, suggesting potential applications in oncology .

- Pharmacokinetics and Safety Profiles : Preliminary studies indicate that derivatives of this compound class exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, detailed safety assessments are necessary to evaluate toxicity levels and side effects before clinical application .

Q & A

Q. Basic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, sulfonamide NH at δ 10.1 ppm) .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 428.08) and fragmentation patterns .

- IR Spectroscopy: Key bands include C=O stretch (~1680 cm⁻¹) and S=O stretch (~1150 cm⁻¹) .

How can computational methods elucidate electronic properties relevant to bioactivity?

Q. Advanced Characterization

- DFT/TDDFT Studies: Calculate HOMO-LUMO gaps to predict redox behavior. For example, the thiazole ring’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic reactivity .

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The sulfonamide group shows hydrogen bonding with ATP-binding pockets .

What preliminary biological screenings are recommended for this compound?

Q. Basic Biological Activity

- Antimicrobial Assays: Test against S. aureus (MIC via broth dilution) and C. albicans (disk diffusion). Thiazole derivatives often show MIC₉₀ values <50 µg/mL .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, A549). IC₅₀ values <10 µM suggest therapeutic potential .

What advanced approaches identify the compound’s mechanism of action in cancer models?

Q. Advanced Biological Activity

- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays. Sulfonamide-thiazole hybrids inhibit VEGFR2 with Kᵢ ~25 nM .

- Apoptosis Pathways: Perform Western blotting for caspase-3/9 activation and PARP cleavage in treated glioblastoma cells .

- Angiogenesis Assays: Use chick chorioallantoic membrane (CAM) models to quantify VEGF suppression .

How do researchers assess metabolic stability and solubility during early-stage development?

Q. Basic ADMET Profiling

- Microsomal Stability: Incubate with rat liver microsomes (RLM); measure half-life (t₁/₂ >60 mins indicates moderate stability) .

- Solubility: Use shake-flask method in PBS (pH 7.4). LogP ~2.5 suggests moderate lipophilicity; consider PEG-400 co-solvents for in vivo dosing .

What in vivo models validate pharmacokinetics and efficacy?

Q. Advanced ADMET Profiling

- Xenograft Models: Administer 50 mg/kg (oral) in nude mice with MDA-MB-231 tumors. Monitor tumor volume reduction (>50% at 21 days) and plasma Cmax (~8 µg/mL) .

- Tissue Distribution: LC-MS/MS quantifies compound levels in brain, liver, and kidneys, confirming blood-brain barrier penetration .

How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Q. Data Contradiction Analysis

- Re-evaluate Force Fields: Adjust partial charges in docking simulations if binding affinities diverge from assay results (e.g., AMBER vs. CHARMM parameters) .

- Protonation States: Test pH-dependent activity; sulfonamide pKa ~9.5 may alter ionization in physiological vs. assay conditions .

- Batch Variability: Re-synthesize compounds to rule out impurities (HPLC purity >98%) and confirm stereochemistry via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.